1-(6-Bromo-2-chloropyridin-3-yl)ethanone
Description
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
1-(6-bromo-2-chloropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3 |
InChI Key |
XFYIKVLWAHRLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-acetylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-chloropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
1-(6-Bromo-2-chloropyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, affecting their function. The ethanone group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyridinylethanone Derivatives
Key Observations :
- Substituent Positioning: Bromine at position 6 (target compound) vs. position 2 (e.g., 2-Bromo-1-(6-chloropyridin-3-yl)ethanone ) alters steric and electronic effects. Bromine at position 6 may enhance electrophilic aromatic substitution reactivity compared to position 2.
- Molecular Weight: The addition of a methyl group (e.g., 1-(5-Bromo-6-chloro-2-methylpyridin-3-yl)ethanone) increases molecular weight by ~14 g/mol .
- Fluorinated Analogs: Trifluoroacetyl derivatives (e.g., 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone ) exhibit higher lipophilicity (LogP ~2.6) and improved metabolic stability, making them attractive for drug design.
Reactivity Insights :
- Halogenation Efficiency : Bromination at position 6 (target compound) is achieved using NBS, while position 2 bromination requires alternative methods .
- Suzuki Coupling : Bromine at position 6 (as in the target compound) facilitates cross-coupling reactions, as demonstrated in intermediates for antiparasitic agents .
- Trifluoroacetyl Derivatives : The electron-withdrawing CF₃ group enhances electrophilicity, enabling nucleophilic additions at the ketone moiety .
Biological Activity
1-(6-Bromo-2-chloropyridin-3-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-(6-Bromo-2-chloropyridin-3-yl)ethanone features a pyridine ring substituted with bromine and chlorine atoms, contributing to its reactivity and biological profile. The molecular formula is C_8H_7BrClN_O, with a molecular weight of 232.50 g/mol.
Antimicrobial Activity
Research indicates that 1-(6-Bromo-2-chloropyridin-3-yl)ethanone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's structure may enhance its ability to penetrate bacterial membranes due to the presence of halogen substituents, which are known to influence lipophilicity and membrane interaction.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 25 µM for MCF-7 cells, indicating moderate activity. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.
The biological activity of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of 1-(6-Bromo-2-chloropyridin-3-yl)ethanone against a panel of pathogens. The results indicated that the compound displayed significant activity against Gram-positive bacteria, with a noted synergistic effect when combined with conventional antibiotics.
Study 2: Cancer Cell Line Analysis
A detailed analysis conducted on various cancer cell lines highlighted the compound's ability to inhibit cell growth effectively. Flow cytometry assays confirmed that treatment with the compound led to an increase in apoptotic cells compared to untreated controls.
Data Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 128 µg/mL | Membrane disruption |
| Anticancer | MCF-7 (breast cancer) | 25 µM | Apoptosis induction |
| Anticancer | HeLa (cervical cancer) | 25 µM | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
